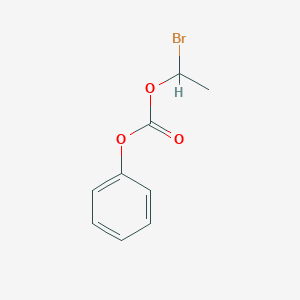

1-Bromoethyl phenyl carbonate

Description

Carbonates like methyl phenyl carbonate (MPC) and diphenyl carbonate (DPC) are critical intermediates in synthesizing polycarbonates, which are widely used in engineering plastics and electronics .

Properties

CAS No. |

104483-32-1 |

|---|---|

Molecular Formula |

C9H9BrO3 |

Molecular Weight |

245.07 g/mol |

IUPAC Name |

1-bromoethyl phenyl carbonate |

InChI |

InChI=1S/C9H9BrO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

OXWCZNGMBUYFNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)OC1=CC=CC=C1)Br |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Stability

1-Bromoethyl phenyl carbonate is characterized by the presence of a bromo group, which enhances its reactivity compared to its chloro and iodo counterparts. The C–Br bond is more labile than the C–Cl bond, making this compound a preferred choice in many synthetic applications where milder reaction conditions are beneficial. This property allows for higher yields and fewer side reactions, which is crucial in complex organic syntheses .

Synthesis Intermediate

One of the primary applications of this compound is as a synthesis intermediate . It can replace less reactive chloro homologues or more unstable iodo homologues in various reactions. This substitution capability is particularly advantageous in the modification of carboxylic acid groups within organic compounds. The reaction mechanism typically involves nucleophilic attack on the carbon atom bonded to the bromine, facilitating further functionalization of the molecule .

Modification of Carboxylic Acids

This compound can effectively modify carboxylic acid groups through esterification reactions. This application is particularly relevant in pharmaceutical chemistry, where precise modifications of drug molecules are necessary to enhance their efficacy and reduce side effects. The ability to produce higher purity products with better yields makes it an attractive option for researchers .

Reaction with Phosphoric Acid Derivatives

Another significant application involves its reaction with phosphoric acid derivatives. This reaction pathway can lead to the formation of phosphate esters, which are vital in various biochemical processes and synthetic pathways. The stability of this compound allows for these reactions to proceed under milder conditions, reducing the risk of degradation of sensitive functional groups .

Comparative Analysis Table

| Property | This compound | Chloro Analog | Iodo Analog |

|---|---|---|---|

| Reactivity | High | Moderate | Very High |

| Stability | High | Moderate | Low |

| Yield in Reactions | High | Variable | Low |

| Preferred Reaction Conditions | Mild | Harsh | Harsh |

Case Study 1: Pharmaceutical Applications

In a study focusing on drug modification, researchers utilized this compound to enhance the bioavailability of a specific analgesic compound. The compound's ability to form stable esters with carboxylic acids resulted in derivatives that exhibited improved pharmacokinetic properties. The study highlighted the compound's role as a key intermediate that enabled successful modifications without compromising the integrity of the active pharmaceutical ingredient .

Case Study 2: Synthesis of Phosphate Esters

Another investigation demonstrated the utility of this compound in synthesizing phosphate esters from phosphoric acid derivatives. The researchers found that using this compound allowed for greater control over reaction conditions, leading to higher yields and reduced by-products compared to traditional methods involving chloro or iodo analogs. This study underscored the importance of selecting appropriate reagents to optimize yield and purity in complex organic syntheses .

Comparison with Similar Compounds

1-Bromoethyl Ethyl Carbonate

- Structure : C₂H₅O(CO)OCH₂CH₂Br

- Key Differences :

- The ethyl group in place of the phenyl ring reduces aromatic stabilization, lowering thermal stability compared to 1-bromoethyl phenyl carbonate.

- Reactivity in substitution reactions may differ due to the electron-donating ethyl group versus the electron-withdrawing phenyl group.

- Applications : Used as a reactive intermediate in organic synthesis, similar to brominated carbonates .

Methyl Phenyl Carbonate (MPC)

Phenyl Benzoate

- Structure : C₆H₅O(CO)C₆H₅

- Key Differences :

1-(1-Bromoethyl)-4-Fluorobenzene

- Structure : C₆H₄F-CH₂CH₂Br

- Key Differences :

Catalytic and Reaction Dynamics

Role of Catalyst Acidity

- Lewis vs. Brønsted Acid Sites :

- PbO/MgO and PbO/ZrO₂ catalysts, rich in Lewis acid sites, show superior activity in MPC conversion (Table 1). This suggests that this compound’s reactivity may also depend on Lewis acid catalysts .

- Brønsted acid sites are less critical for carbonate disproportionation but may influence hydrolysis or esterification side reactions.

Table 1: Catalytic Performance of Pb-Based Catalysts in MPC Conversion

| Catalyst | MPC Conversion (%) | DPC Selectivity (%) | Lewis Acid Sites (μmol/g) |

|---|---|---|---|

| PbO/MgO | 89.5 | 95.2 | 120 |

| PbO/ZrO₂ | 85.2 | 93.8 | 115 |

| PbO/SiO₂ | 72.4 | 88.6 | 90 |

| PbO/Al₂O₃ | 65.1 | 82.3 | 105 (Lewis only) |

Bromine-Specific Reactivity

- Substitution Reactions : The C-Br bond in this compound can undergo nucleophilic substitution (e.g., with amines or alkoxides) or elimination to form vinyl carbonates.

- Oxidation : Secondary bromides like 1-(1-bromoethyl)-4-fluorobenzene oxidize faster than primary bromides, suggesting similar trends for brominated carbonates .

Preparation Methods

Reaction Mechanism and Conditions

The predominant synthesis route involves the anti-Markovnikov addition of anhydrous hydrobromic acid (HBr) to vinyl phenyl carbonate (Fig. 1). This electrophilic addition proceeds via a carbocation intermediate stabilized by the phenyl group’s electron-donating resonance effects. The reaction is conducted under solvent-free conditions at 15–60°C, requiring 1.05–1.4 equivalents of HBr.

Table 1: Standard Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 16–35°C (exothermic control) |

| HBr Equivalents | 1.05–1.4 |

| Reaction Time | 1–3 hours |

| Yield | 83% |

| Boiling Point (Purified) | 66–68°C at 12 mmHg |

Gaseous HBr is introduced gradually to mitigate side reactions, such as di-bromination or polymerization. The absence of solvents simplifies purification, with distillation under reduced pressure yielding >98% purity.

Substrate Synthesis

Vinyl phenyl carbonate, the precursor, is synthesized via pyrolysis of diphenyl carbonate or condensation of vinyl chloroformate with phenol. The latter method employs nucleophilic acyl substitution, where phenol displaces chloride from vinyl chloroformate in the presence of a base (e.g., NaOH).

Alternative Preparation Methods

Radical Bromination of Diethyl Carbonate

Early attempts utilized radical bromination of diethyl carbonate using N-bromosuccinimide (NBS) and UV light. However, this method suffers from poor regioselectivity, producing mixtures of α- and β-bromoethyl carbonates. For example, brominating ethyl isopropyl carbonate yields 1-bromoisopropyl ethyl carbonate as the major product.

Key Limitations

Halogen Exchange Reactions

Chlorine-to-bromine exchange in 1-chloroethyl phenyl carbonate using HBr or NaBr has been explored. While theoretically straightforward, this route is hampered by incomplete conversion and residual chloride contamination.

Reaction Equation

Despite mild conditions (25–40°C), the equilibrium favors reactants unless excess HBr is used, complicating purification.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield | Purity | Energy Use | Byproducts |

|---|---|---|---|---|

| HBr Addition | 83% | >98% | Low | Minimal |

| Radical Bromination | <50% | 70–85% | High | Polybrominated |

| Halogen Exchange | 60–75% | 90–95% | Moderate | Chloride traces |

The HBr addition method outperforms alternatives in yield and simplicity, aligning with green chemistry principles by avoiding solvents and reducing waste. Radical bromination’s poor selectivity renders it unsuitable for industrial-scale production, while halogen exchange requires costly purification steps.

Mechanistic Insights and Optimization

Solvent Effects

Solvent-free conditions prevent solvolysis of the reactive carbocation intermediate, ensuring high regioselectivity. Polar aprotic solvents (e.g., DMF) were tested but decreased yields due to stabilization of competing transition states.

Temperature Control

Exothermic HBr addition necessitates temperature regulation. At >60°C, competing elimination reactions form vinyl carbonate, reducing yields. Cooling to 15–20°C suppresses this pathway but prolongs reaction times.

Industrial Applications and Stability

1-Bromoethyl phenyl carbonate’s stability surpasses its iodo and chloro analogs, making it ideal for nucleophilic substitutions (e.g., Grignard reactions). Its shelf life exceeds 12 months under anhydrous storage, compared to <1 month for iodo derivatives .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-bromoethyl phenyl carbonate in laboratory settings?

- Methodological Answer : The synthesis of this compound can be adapted from bromination protocols for structurally similar compounds. For example, bromination of ethyl phenyl carbonate using hydrobromic acid (HBr) under reflux conditions (110–120°C) in a solvent-free system or with a polar aprotic solvent (e.g., dichloromethane) is a viable route. Post-reaction purification involves sequential washing (water, sodium carbonate solution), drying with anhydrous salts (e.g., K₂CO₃), and fractional distillation under reduced pressure to isolate the product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the bromoethyl group and carbonate linkage.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate molecular weight and purity.

- X-ray Diffraction (XRD) : Determine crystallinity and phase composition, especially if the compound forms crystalline intermediates.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups (e.g., C=O stretching at ~1750 cm⁻¹, C-Br at ~600 cm⁻¹).

- Elemental Analysis : Confirm stoichiometry and absence of impurities .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Standardize reaction parameters (temperature, molar ratios, and reaction time) and use high-purity starting materials. Document detailed procedures for washing and drying steps to avoid residual solvents or unreacted HBr. For novel compounds, provide supplementary characterization data (e.g., melting point, HPLC retention time) in supporting information to aid replication .

Advanced Questions

Q. What role do Lewis acid sites play in catalytic transformations involving this compound?

- Methodological Answer : Lewis acid sites (e.g., on PbO/MgO or PbO/ZrO₂ catalysts) enhance electrophilic activation of the carbonate group, facilitating nucleophilic substitution or transesterification. For example, in disproportionation reactions, acidic sites stabilize intermediates and lower activation barriers. Pyridine-IR (Py-IR) and NH₃-TPD can quantify Lewis vs. Brønsted acidity, with optimal activity observed at moderate acid strengths (200–400°C desorption range) to minimize side reactions like decarboxylation .

Q. How do support materials influence the catalytic activity and stability of Pb-based catalysts in reactions involving this compound?

- Methodological Answer :

- Support Effects : MgO and ZrO₂ supports promote strong metal-support interactions, improving Pb dispersion and reducing leaching (verified via ICP-OES). SiO₂ and Al₂O₃ exhibit weaker interactions, leading to Pb agglomeration and activity loss after 3 cycles.

- Characterization Workflow :

- TEM/XPS : Assess Pb nanoparticle size and oxidation state.

- H₂-TPR : Evaluate reducibility and metal-support bonding.

- BET Surface Area : Correlate porosity with substrate accessibility.

- Key Finding : PbO/MgO achieves 85% yield in disproportionation due to balanced acidity and dispersion, while PbO/Al₂O₃ shows <50% yield due to excessive acidity and Pb loss .

Q. What strategies mitigate catalyst deactivation during this compound transformations?

- Methodological Answer :

- Leaching Prevention : Use supports with strong metal anchoring (e.g., ZrO₂) and avoid polar solvents that dissolve active sites.

- Regeneration Protocols : Recover catalysts via filtration, wash with dimethyl carbonate (DMC) to remove organic residues, and dry at 110°C under vacuum.

- Stability Testing : Monitor activity over 5+ cycles and characterize spent catalysts with XRD/TEM to detect structural changes .

Q. How can researchers optimize reaction conditions to minimize byproducts like anisole in carbonate syntheses?

- Methodological Answer :

- Acidity Modulation : Use catalysts with moderate Lewis acidity (e.g., PbO/ZrO₂) to avoid over-activation of intermediates.

- Temperature Control : Operate below 200°C to suppress decarboxylation pathways.

- Kinetic Analysis : Perform time-resolved GC-MS to identify byproduct formation thresholds and adjust residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.